

Preclinical Evidence for Sativex (Nabiximols) in Neuropathic Pain Models: A Technical Guide

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Compound of Interest

Compound Name: Sativex

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the use of **Sativex** (nabiximols), a 1:1 combination of Δ^9 -tetrahydrocannabinol (THC) and cannabidiol (CBD), in animal models of neuropathic pain. The following sections detail the experimental protocols, quantitative data from key studies, and the underlying signaling pathways implicated in its analgesic effects.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. Preclinical research has consistently demonstrated the potential of cannabinoid-based medicines in alleviating neuropathic pain states. **Sativex** (nabiximols), an oromucosal spray with a fixed 1:1 ratio of THC and CBD, has been a key focus of this research. Animal models of neuropathic pain, including those induced by nerve injury and chemotherapy, have provided robust evidence for the analgesic efficacy of THC and CBD, both individually and in combination. Notably, the combination of THC and CBD often demonstrates synergistic effects, enhancing pain relief while potentially mitigating the psychoactive side effects associated with THC alone. The mechanisms underlying these effects are multifaceted, involving modulation of the endocannabinoid system, as well as interactions with other neurotransmitter systems.

Experimental Protocols in Preclinical Neuropathic Pain Models

The following protocols are synthesized from multiple preclinical studies investigating the effects of THC, CBD, and their combination in established rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.

- **Animal Model:** Male C57BL/6 mice or Wistar rats are typically used.
- **Surgical Procedure:** Under anesthesia, the sciatic nerve of one hind limb is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut or silk suture are tied around the nerve. The constriction is minimal and aims to induce inflammation and nerve compression without arresting epineural blood flow. Sham-operated animals undergo the same surgical procedure without nerve ligation.
- **Drug Administration:**
 - **Agents:** Δ^9 -THC, CBD, or a 1:1 combination (**Sativex**/nabiximols) are dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).
 - **Routes of Administration:** Systemic administration is typically performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Intrathecal (i.t.) administration is used to investigate spinal mechanisms of action.
 - **Dosing Regimen:** Acute administration is common to assess immediate analgesic effects. Chronic or sub-chronic dosing regimens (e.g., daily for 7 days) are also employed to evaluate sustained efficacy and potential for tolerance.
- **Behavioral Assessments:**
 - **Mechanical Allodynia:** Paw withdrawal thresholds (PWT) to mechanical stimuli are measured using von Frey filaments with varying bending forces. The up-down method is

often used to determine the 50% withdrawal threshold. Testing is conducted before and at various time points after drug administration.

- Cold Allodynia: The response to a non-noxious cold stimulus is assessed by applying a drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw withdrawal responses is quantified.
- Motor Function: To control for potential motor-impairing effects of cannabinoids, motor coordination is often assessed using a rotarod apparatus.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

The CIPN model replicates the neuropathic pain experienced by patients undergoing chemotherapy.

- Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
- Induction of Neuropathy:
 - Chemotherapeutic Agent: Cisplatin or paclitaxel are frequently used.
 - Administration: The chemotherapeutic agent is administered intraperitoneally (i.p.) according to established protocols (e.g., cisplatin at 2.3 mg/kg on alternating days for a total of four doses).
- Drug Administration:
 - Agents and Routes: Similar to the CCI model, THC, CBD, or their combination are administered systemically (i.p.) or via other routes.
 - Dosing Regimen: Both treatment (administration after the establishment of neuropathy) and prevention (administration prior to and during chemotherapy) paradigms are investigated.
- Behavioral Assessments:

- Mechanical Allodynia: Paw withdrawal thresholds are measured using electronic or manual von Frey filaments to quantify the development and attenuation of mechanical hypersensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies on the effects of THC and CBD in neuropathic pain models.

Table 1: Effects of Systemic THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model				
Treatment	Dose (mg/kg, s.c.)	Paw Withdrawal Threshold (g) - Baseline	Paw Withdrawal Threshold (g) - Post-Treatment	Reference
Vehicle	-	~0.5 g	~0.5 g	[1][2]
THC	10	~0.5 g	Increase to ~2.0 g	[1][2]
CBD	10	~0.5 g	Increase to ~1.5 g	[1][2]
THC:CBD (1:1)	0.015 + 0.015 (Low Dose)	~0.5 g	Significant increase from vehicle	[1][2]
THC:CBD (1:1)	5 + 5 (High Dose)	~0.5 g	Increase to >2.0 g	[1][2]

Table 2: Effects of Intrathecal THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model

Treatment	Dose (nmol, i.t.)	Paw Withdrawal Threshold (g) - Baseline	Paw Withdrawal Threshold (g) - Post-Treatment	Reference
Vehicle	-	~0.4 g	~0.4 g	[3] [4]
THC	100	~0.4 g	Increase to ~1.5 g	[3] [4]
CBD	100	~0.4 g	Increase to ~1.2 g	[3] [4]
THC:CBD (1:1)	50 + 50	~0.4 g	Significant synergistic increase	[3] [4]

Table 3: Effects of Systemic THC and CBD on Cisplatin-Induced Mechanical Allodynia in Mice

Treatment	Dose (mg/kg, i.p.)	Paw Withdrawal Threshold (g) - Pre-Cisplatin	Paw Withdrawal Threshold (g) - Post-Cisplatin + Treatment	Reference
Vehicle	-	~4.0 g	~1.5 g	[5]
THC	2	~4.0 g	Increase to ~3.5 g	[5]
CBD	2	~4.0 g	Increase to ~3.0 g	[5]
Gabapentin	100	~4.0 g	Increase to ~4.0 g	[5]

Signaling Pathways and Mechanisms of Action

The analgesic effects of **Sativex** in neuropathic pain are mediated by a complex interplay of signaling pathways. The primary mechanisms involve the cannabinoid receptors CB1 and CB2, as well as non-cannabinoid receptor targets such as glycine receptors.

Cannabinoid Receptor-Mediated Signaling

THC, a partial agonist at both CB1 and CB2 receptors, plays a crucial role in pain modulation. [6]

- **CB1 Receptors:** Located predominantly in the central and peripheral nervous systems, CB1 receptor activation by THC presynaptically inhibits the release of neurotransmitters from nociceptive neurons, thereby reducing neuronal excitability and pain signaling.[6]

- **CB2 Receptors:** Primarily expressed on immune cells, including microglia in the spinal cord following nerve injury.[7] Activation of CB2 receptors by THC can suppress neuroinflammation by reducing the release of pro-inflammatory cytokines, which contributes to the sensitization of pain pathways.[7]

Non-Cannabinoid Receptor-Mediated Signaling

CBD exhibits low affinity for CB1 and CB2 receptors and is thought to exert its analgesic effects through other mechanisms.

- **Glycine Receptors (GlyRs):** Studies have shown that CBD can potentiate $\alpha 3$ glycine receptors in the spinal cord.[8] Glycine is an inhibitory neurotransmitter in the spinal dorsal horn, and enhancement of glycinergic transmission can suppress chronic inflammatory and neuropathic pain.[8][9] This effect is independent of CB1 and CB2 receptor activation.[8]

The synergistic interaction between THC and CBD is a key aspect of the preclinical evidence. CBD can enhance the analgesic effects of THC, potentially by increasing the levels of endocannabinoids through inhibition of their degradation.[1][2][10]

Visualizations: Diagrams of Workflows and Pathways

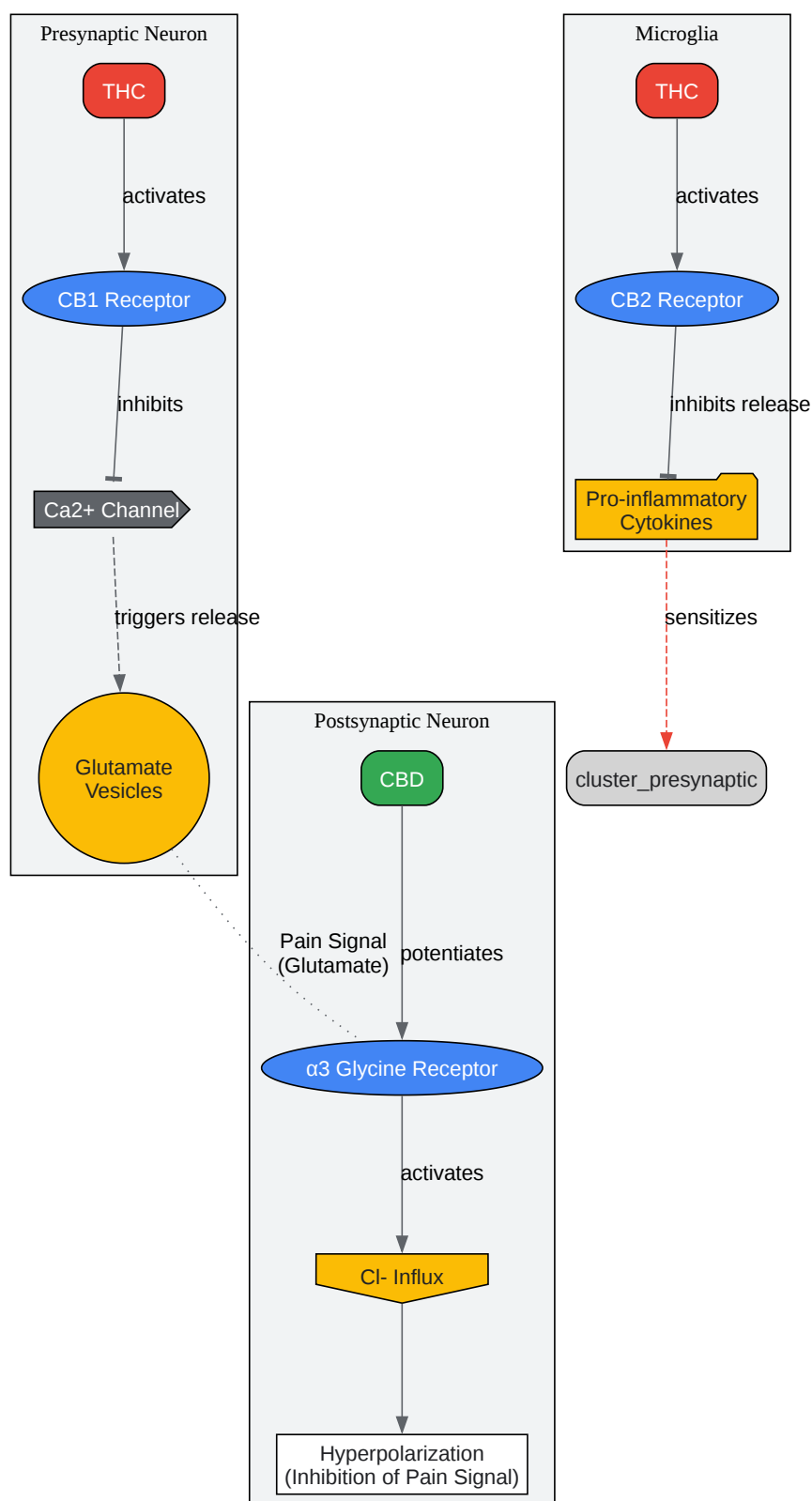
Experimental Workflow for the Chronic Constriction Injury (CCI) Model



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Caption: Workflow for the CCI model of neuropathic pain.

Signaling Pathway of THC and CBD in Neuropathic Pain



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Caption: Signaling pathways of THC and CBD in pain modulation.

Conclusion

The preclinical evidence strongly supports the analgesic efficacy of **Sativex** (nabiximols) in animal models of neuropathic pain. The combination of THC and CBD has been shown to be effective in reducing pain behaviors associated with both nerve injury and chemotherapy-induced neuropathy. The synergistic interaction between THC and CBD, mediated through both cannabinoid and non-cannabinoid receptor pathways, provides a strong rationale for its clinical development and use in the management of chronic neuropathic pain. Future preclinical research should continue to explore the long-term efficacy, safety, and the full spectrum of molecular mechanisms underlying the therapeutic effects of THC:CBD combinations.

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